![molecular formula C12H7F3O3S B15087446 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid CAS No. 666721-06-8](/img/structure/B15087446.png)
4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid typically involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for 36 hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and modulate receptor activities, which can lead to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
5-Fluoro-4-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylic acid: A fluorinated analog with similar chemical properties.
Ethyl 4-(4-fluorophenyl)-2-isothiocyanato-3-thiophenecarboxylate: Another thiophene derivative with distinct functional groups.
Uniqueness: 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which enhances its electron-withdrawing properties and influences its reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
666721-06-8 |
|---|---|
Molekularformel |
C12H7F3O3S |
Molekulargewicht |
288.24 g/mol |
IUPAC-Name |
4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-3-1-7(2-4-9)8-5-10(11(16)17)19-6-8/h1-6H,(H,16,17) |
InChI-Schlüssel |
MGIKFAMSBAYDSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
![4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15087371.png)
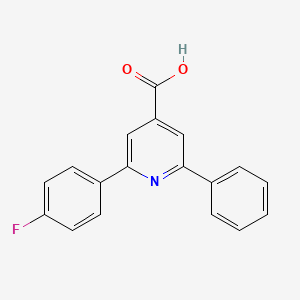
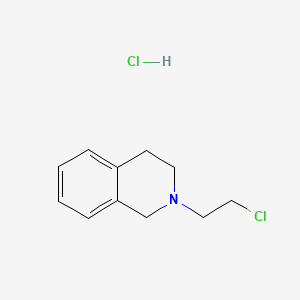
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
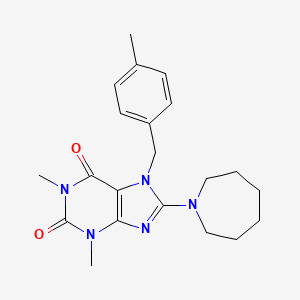
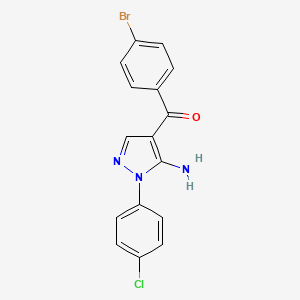
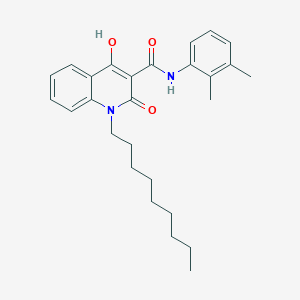
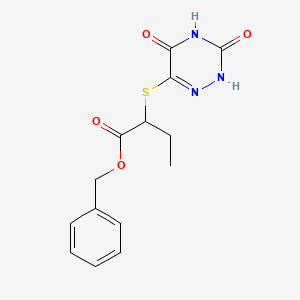
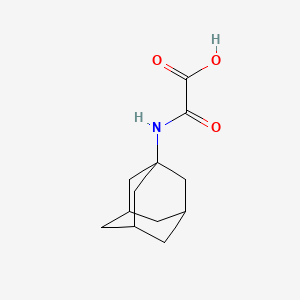
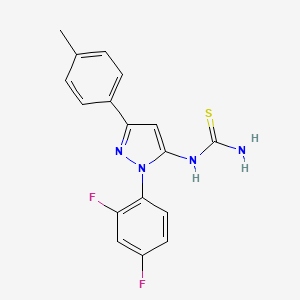
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
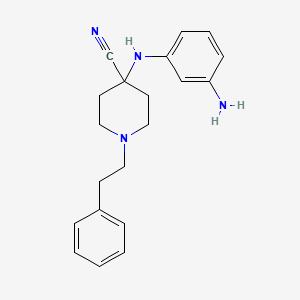
![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
